Superior Antibacterial Activity Against Gram-Positive Pathogens Relative to Unsubstituted Benzyl Mercaptan
2,4-Dichlorobenzyl mercaptan (DCBM) exhibits potent bactericidal activity against clinically relevant Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values that are significantly lower than those reported for unsubstituted benzyl mercaptan . For example, DCBM shows an MIC of 10 µg/mL against Streptococcus pyogenes and 15 µg/mL against Staphylococcus aureus, whereas benzyl mercaptan typically requires MICs exceeding 100 µg/mL against similar strains, indicating a >10-fold increase in potency [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 10 µg/mL (S. pyogenes), 15 µg/mL (S. aureus) |
| Comparator Or Baseline | Benzyl mercaptan: MIC > 100 µg/mL (S. pyogenes, S. aureus) |
| Quantified Difference | >10-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay |
Why This Matters
This quantified potency advantage makes DCBM a more effective starting point for developing antibacterial agents, requiring lower concentrations to achieve efficacy.
- [1] PubChem. (2025). Benzyl mercaptan. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7509 View Source
